molecular formula C20H22N2O2 B2863383 2,2'-((1E,1'E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol CAS No. 176776-60-6

2,2'-((1E,1'E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol

Cat. No.: B2863383
CAS No.: 176776-60-6
M. Wt: 322.408
InChI Key: WCSLPBBQHFXWBW-BGSCIDCASA-N
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Description

2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a trans-cyclohexane backbone with azanylylidene and methanylylidene groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol typically involves the reaction of a salophen ligand with silicon compounds. For instance, the reaction of the H2 salophen ligand with one molar equivalent of Si(NCS)4, MeSi(NCS)3, or HMeSi(NCS)2 can afford neutral hexacoordinate silicon complexes . The reaction conditions often require an inert atmosphere, such as ultra-high-purity nitrogen, and standard Schlenk techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product at a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures

Scientific Research Applications

2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol involves its ability to form stable complexes with metals and other molecules. This interaction is facilitated by the azanylylidene and methanylylidene groups, which can coordinate with metal ions and participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2’-((1E,1’E)-(trans-cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol lies in its trans-cyclohexane backbone, which provides distinct steric and electronic properties compared to its phenylene and biphenyl counterparts

Properties

IUPAC Name

2-[[(1R,2R)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSLPBBQHFXWBW-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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